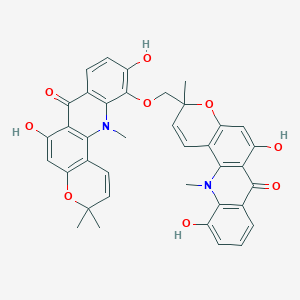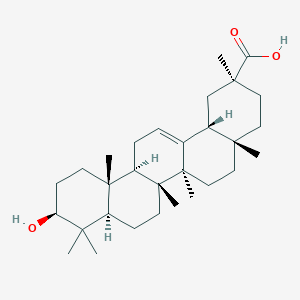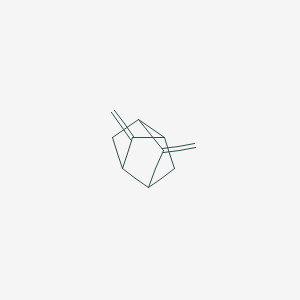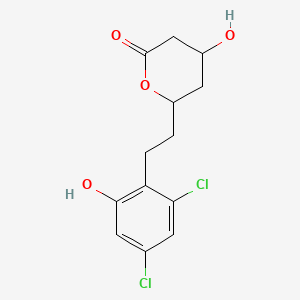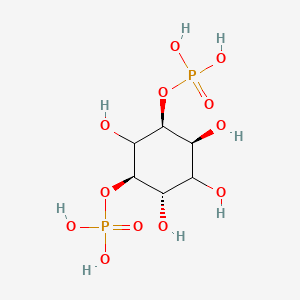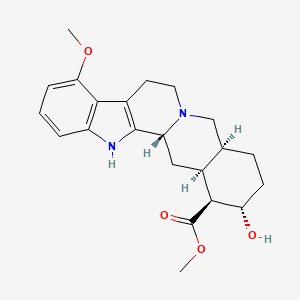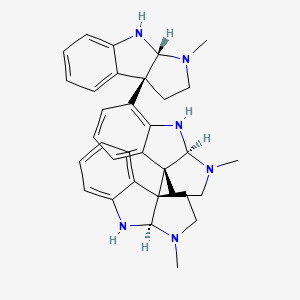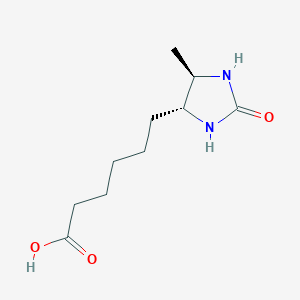
8-Chloro-2,7-dibenzofurandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-chloro-2,7-dibenzofurandiol is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a chloro group at position 8 and hydroxy groups at position 2 and 7. It is a member of dibenzofurans, an organochlorine compound and a polyphenol. It derives from a hydride of a dibenzofuran.
Scientific Research Applications
Environmental and Health Impacts of Halogenated Compounds
While specific research on 8-Chloro-2,7-dibenzofurandiol is limited, insights can be drawn from studies on similar halogenated compounds like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds share structural similarities with chlorinated analogs and have raised environmental and health concerns due to their persistence and potential toxic effects. Research suggests that brominated compounds, analogous to chlorinated ones, can have significant toxicity profiles, necessitating further investigation into their health effects and environmental impact, especially considering the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Fate and Behavior in Aquatic Environments
Parabens, like 8-Chloro-2,7-dibenzofurandiol, often find applications in various consumer products and can enter aquatic environments, acting as weak endocrine disrupters. Their fate, behavior, and the formation of halogenated by-products in aquatic systems have been subjects of review, highlighting the need for comprehensive understanding and monitoring of such compounds and their derivatives in environmental matrices (Haman, Dauchy, Rosin, & Munoz, 2015).
Genetic Toxicology of Chlorinated Compounds
The genetic toxicology of chlorinated dibenzo-p-dioxins, closely related to compounds like 8-Chloro-2,7-dibenzofurandiol, has been extensively reviewed. Although the mutagenic potential of these compounds is still under investigation, their structural similarity to known mutagens raises concerns about their possible genetic and carcinogenic risks, underscoring the importance of further toxicological studies (Wassom, Huff, & Loprieno, 1977).
Mechanisms of Formation and Destruction
Understanding the mechanisms governing the formation, chlorination, and destruction of PCDD/Fs is crucial for mitigating the environmental impact of halogenated compounds like 8-Chloro-2,7-dibenzofurandiol. Research has delved into the complex pathways contributing to the emission rates and congener profiles of these pollutants, emphasizing the role of precursor chlorination patterns and the need for further theoretical and experimental studies to clarify these processes (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).
properties
CAS RN |
112699-88-4 |
|---|---|
Product Name |
8-Chloro-2,7-dibenzofurandiol |
Molecular Formula |
C12H7ClO3 |
Molecular Weight |
234.63 g/mol |
IUPAC Name |
8-chlorodibenzofuran-2,7-diol |
InChI |
InChI=1S/C12H7ClO3/c13-9-4-8-7-3-6(14)1-2-11(7)16-12(8)5-10(9)15/h1-5,14-15H |
InChI Key |
IRPYRTZTPXYMQI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)O)Cl |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)O)Cl |
Other CAS RN |
112699-88-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



